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Compound of Interest

Compound Name: 2-(4-Methylmorpholin-2-yl)ethanol

CAS No.: 959238-42-7

Cat. No.: B1320842

Get Quote

Introduction & Structural Context
2-(4-Methylmorpholin-2-yl)ethanol is a functionalized morpholine derivative used primarily as

a chiral building block in the synthesis of pharmaceutical intermediates.[2][3] Unlike the more

common N-(2-hydroxyethyl)morpholine (where the ethanol chain is attached to the nitrogen),

this compound features a carbon-linked ethanol side chain at the C2 position of the morpholine

ring, with a methyl group capping the nitrogen.[2][3]

This structural distinction is critical for spectral interpretation, particularly in distinguishing the

compound from its regioisomers during quality control (QC) and synthesis validation.[1]
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Property Detail

CAS Number 959238-42-7

IUPAC Name 2-(4-Methylmorpholin-2-yl)ethanol

Molecular Formula

Cngcontent-ng-c2307461527="" _nghost-ng-

c2764567632="" class="inline ng-star-inserted">

H

NO

Molecular Weight 145.20 g/mol

Chirality

Contains one stereocenter at C2.[2][3][4]

Typically supplied as a racemate unless

specified.[1][2]

Mass Spectrometry (MS) Analysis
Mass spectrometry provides the primary confirmation of molecular weight and fragmentation

fingerprints characteristic of the morpholine core.[1][3]

Ionization & Molecular Ion[1][2][3]
Method: Electrospray Ionization (ESI) in Positive Mode (

ESI).[1][2]

Molecular Ion: The protonated molecule

is the base peak.[1][3]

Observed m/z: 146.12

0.05 Da.[1][2]

Fragmentation Pathway (MS/MS)
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The fragmentation pattern is dictated by the stability of the morpholine ring and the liability of

the hydroxyethyl side chain.[1][3]

m/z Fragment Assignment Mechanism

146 Parent ion.[2][3]

128
Dehydration from the primary

alcohol side chain.[1][2][3]

115 -cleavage losing the terminal

hydroxymethyl group.[2][3]

100

Loss of the entire ethanol side

chain (McLafferty-like

rearrangement).[2][3]

87 Morpholine Core
Characteristic ring fragment

(loss of substituents).[1][2]

Diagram: MS Fragmentation Logic

Figure 1: Predicted MS Fragmentation Pathway for 2-(4-Methylmorpholin-2-yl)ethanol
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[2][3]
Infrared Spectroscopy (IR)
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IR analysis confirms the presence of the hydroxyl group and the tertiary amine, while ruling out

carbonyl impurities (e.g., from incomplete reduction of morpholinones).[3]

Wavenumber (cm

)
Functional Group Vibrational Mode Diagnostic Value

3300–3450 O-H (Alcohol) Stretching (Broad)

Confirms the ethanol

side chain.[2][3]

Absence indicates

degradation or

derivatization.

2850–2950 C-H (Alkyl) Stretching

Standard alkyl

backbone signals.[1]

[2]

2780–2810 N-CH Stretching

"Bohlmann bands"

specific to N-methyl

groups with anti-

periplanar lone pairs.

[2][3]

1100–1150 C-O-C (Ether) Stretching

Characteristic of the

morpholine ring ether

linkage.

1050 C-O (Alcohol) Stretching
Primary alcohol C-O

stretch.[1][3]

Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for structural elucidation, distinguishing the C2-substituted isomer

from N-substituted analogs.[2][3]

H NMR (Proton) Data
Solvent: CDCl
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(Reference:

7.26 ppm)[1][2]

Field Strength: 400 MHz or higher recommended for resolution of ring multiplets.[1][2]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.swgdrug.org/Monographs/MMMP.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-4_-_methylthio_-2-morpholinopropiophenone
https://www.swgdrug.org/Monographs/MMMP.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-4_-_methylthio_-2-morpholinopropiophenone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1320842?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Shift (

ppm)
Multiplicity Integration Assignment

Structural
Context

3.70 – 3.85 Multiplet (m) 3H H-6 (eq), H-8

Ring ether proton

(deshielded) +

Terminal CH

-OH.[2][3]

3.55 – 3.65 Multiplet (m) 2H H-2, H-6 (ax)

Methine at chiral

center (C2) and

axial ether

proton.[2][3]

2.75 – 2.85
Doublet of

Doublets (dd)
1H H-3 (eq)

Proton adjacent

to Nitrogen,

deshielded by

ring

conformation.[2]

[3]

2.60 – 2.70 Multiplet (m) 1H H-5 (eq)
Proton adjacent

to Nitrogen.[2][3]

2.28 Singlet (s) 3H N-CH

Key Identifier:

Sharp singlet

confirms N-

methylation.[2][3]

2.15 – 2.25 Multiplet (m) 1H H-3 (ax)

Axial proton

adjacent to

Nitrogen.[2][3]

1.90 – 2.05 Multiplet (m) 1H H-5 (ax)

Axial proton

adjacent to

Nitrogen.[2][3]
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1.60 – 1.75 Multiplet (m) 2H H-7

Methylene linker

between ring and

OH group.[1][2]

[3]

Note on Stereochemistry: The protons at C3, C5, and C6 are diastereotopic due to the chiral

center at C2.[1][3] This results in complex splitting patterns (ABX or ABXY systems) rather than

simple triplets.[1][2]

C NMR (Carbon) Data
Solvent: CDCl

(Reference:

77.16 ppm)[1][2]
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Shift (

ppm)
Assignment Carbon Type Notes

74.5 C-2 CH

Chiral center; shift

confirms attachment

to Oxygen and alkyl

chain.[2][3]

66.8 C-6 CH Ring carbon adjacent

to Oxygen.

60.5 C-8 CH

Terminal carbon with

Hydroxyl group (-CH

OH).[1][2][3]

59.2 C-3 CH Ring carbon adjacent

to Nitrogen and C2.

55.1 C-5 CH Ring carbon adjacent

to Nitrogen.[1][2][3]

46.2 N-CH CH N-Methyl group.[2][3]

34.8 C-7 CH
Linker carbon (-CH

-).[2][3]

Diagram: NMR Assignment Workflow
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Figure 2: NMR Structural Validation Logic for 2-(4-Methylmorpholin-2-yl)ethanol

Sample Preparation 
 (10 mg in CDCl3)
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Check 2.28 ppm Singlet 
 (Confirms N-Me)

Structure Validated

Supportive DataCheck 3.6 ppm Multiplet 
 (Confirms C2-Substitution)

Check 3.7-3.8 ppm 
 (Confirms Ethanol Chain)
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Experimental Protocols
Sample Preparation for Spectral Analysis
To ensure high-fidelity data free from solvent artifacts:

NMR: Dissolve 10–15 mg of the compound in 0.6 mL of CDCl

(99.8% D). If the OH proton is not visible or broad, add 1 drop of D

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b1320842/docs?utm_src=pdf-body-img#technical-guide-spectral-characterization-of-2-4-methylmorpholin-2-yl-ethanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1320842?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


O to exchange it (the signal will disappear, confirming the OH assignment).[1][3]

MS: Dilute the sample to 10 µg/mL in Methanol/Water (50:50) + 0.1% Formic Acid.[1][2]

Direct infusion or LC-MS injection is suitable.[1][2][3]

IR: Apply a neat liquid film to a Diamond ATR crystal. No KBr pellet is required as the

substance is typically a viscous oil/liquid.[1][3]

Impurity Profiling
Common synthetic byproducts to monitor:

Morpholine (free base): Check for absence of N-H stretch in IR and shift of ring protons.[1][3]

N-Oxide derivative: If the sample has oxidized, the N-Me signal in NMR will shift downfield

significantly (to ~3.0 ppm).[2][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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